Aredia

Overview

Description

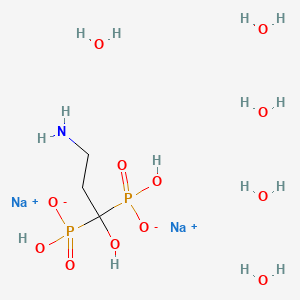

Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.

An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.

See also: Pamidronic Acid (has active moiety).

Mechanism of Action

Target of Action

Pamidronate disodium pentahydrate, also known as Aredia or Disodium pamidronate, is a nitrogen-containing bisphosphonate . Its primary targets are the osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it prevents bone loss and decreases mineralization .

Mode of Action

Pamidronate disodium pentahydrate works by binding to hydroxyapatite in the bone matrix, which inhibits the osteoclast-mediated bone resorption . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Biochemical Pathways

The compound affects the mevalonate pathway, which is crucial for the post-translational prenylation of GTP-binding proteins . By inhibiting this pathway, pamidronate disodium pentahydrate disrupts the function of these proteins, leading to apoptosis of hematopoietic tumor cells .

Pharmacokinetics

Pamidronate disodium pentahydrate is administered intravenously . It is poorly absorbed from the gastrointestinal tract . The distribution of the drug is 38% to 70% over 120 hours . The elimination half-life is 28 ± 7 hours .

Result of Action

The principal pharmacologic action of pamidronate disodium pentahydrate is the inhibition of bone resorption . This results in the prevention of bone loss and decrease in mineralization . It is used to treat conditions like hypercalcemia of malignancy, Paget’s disease of bone, osteolytic bone metastases of breast cancer, and osteolytic lesions of multiple myeloma .

Action Environment

The action of pamidronate disodium pentahydrate is influenced by the environment within the body. For instance, the drug is rapidly eliminated from the circulatory system after administration and is primarily distributed in the bones, liver, spleen, and tracheal cartilage . The drug’s action can also be influenced by factors such as hydration status and renal function .

Biochemical Analysis

Biochemical Properties

Pamidronate disodium pentahydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 .

Cellular Effects

Pamidronate disodium pentahydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It reduces the activity of osteoclasts, which can help to reduce pain and strengthen the bone . Pamidronate disodium pentahydrate also reduces the amount of calcium lost from the bones, helping calcium levels in the blood return to normal .

Molecular Mechanism

The mechanism of action of Pamidronate disodium pentahydrate is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway . The lack of prenylation of these proteins interferes with their function, leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pamidronate disodium pentahydrate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The mean ± SD body retention of pamidronate was calculated to be 54 ± 16% of the dose over 120 hours .

Dosage Effects in Animal Models

The effects of Pamidronate disodium pentahydrate vary with different dosages in animal models . Seven dogs and two cats were administered pamidronate at a dose of 1.05–2.0 mg/kg IV for a variety of disease processes . All the animals showed a rapid decrease in serum calcium concentrations without evident toxicosis .

Metabolic Pathways

Pamidronate disodium pentahydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It inhibits the components of the mevalonate pathway, which is crucial for post-translational prenylation of GTP-binding proteins .

Transport and Distribution

Pamidronate disodium pentahydrate is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pamidronate disodium pentahydrate and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . It is known to adsorb to calcium phosphate (hydroxyapatite) crystals in bone and may directly block dissolution of this mineral component of bone .

Biological Activity

Aredia, known generically as pamidronate disodium, is a bisphosphonate drug primarily used to treat conditions related to bone metabolism, particularly in cancer patients. This article delves into its biological activity, clinical applications, and associated research findings.

This compound acts by inhibiting osteoclast-mediated bone resorption, which is crucial in managing conditions like hypercalcemia of malignancy and bone metastases. Bisphosphonates bind to hydroxyapatite in bone and are taken up by osteoclasts, leading to their apoptosis and reducing bone turnover.

Clinical Applications

This compound is indicated for:

- Hypercalcemia of malignancy : It effectively lowers elevated calcium levels in patients with cancer.

- Bone metastases : this compound helps reduce skeletal-related events (SREs) in patients with solid tumors and multiple myeloma.

Efficacy in Multiple Myeloma

A pivotal study assessed the efficacy of this compound in patients with stage III multiple myeloma. The randomized, double-blind trial involved 392 patients, comparing this compound to a placebo over nine months. Key findings include:

- Reduced Skeletal-Related Events : Patients receiving this compound experienced fewer SREs and a longer time to the first event.

- Quality of Life Improvement : this compound-treated patients reported less pain and required fewer analgesics compared to the placebo group .

Adverse Effects

While this compound is generally well-tolerated, it has been associated with several adverse effects:

- Renal Toxicity : There is a risk of renal impairment, particularly in patients with pre-existing conditions. Monitoring of renal function is recommended during treatment .

- Hypocalcemia : Mild hypocalcemia has been reported; however, symptomatic cases are rare and can be managed with calcium supplementation .

- Other Side Effects : Common side effects include transient skeletal pain, myalgia, nausea, and infusion site reactions .

Data Table: Summary of Clinical Trial Results

| Parameter | This compound Group (n=196) | Placebo Group (n=196) |

|---|---|---|

| Skeletal-related events | 30% | 50% |

| Time to first SRE (months) | 7.5 | 4.0 |

| Quality of life improvement | Significant | Not significant |

| Analgesic use | Reduced | Increased |

Case Studies

- Case Study 1 : A 65-year-old female with metastatic breast cancer treated with this compound showed a marked reduction in bone pain and improved mobility over six months.

- Case Study 2 : A patient with multiple myeloma developed renal impairment after initial treatment; however, after halting this compound and providing supportive care, renal function improved significantly.

Properties

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYUIFJWVHOCPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NNa2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40391-99-9 (Parent) | |

| Record name | Pamidronate disodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5042667 | |

| Record name | Pamidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57248-88-1 | |

| Record name | Pamidronate disodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamidronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMIDRONATE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.